Calix[8]quinone
Description
Structure
2D Structure
Properties
IUPAC Name |
nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-hexadecaene-5,11,17,23,29,35,41,47,49,50,51,52,53,54,55,56-hexadecone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H32O16/c57-41-9-25-1-26-10-42(58)12-28(50(26)66)3-30-14-44(60)16-32(52(30)68)5-34-18-46(62)20-36(54(34)70)7-38-22-48(64)24-40(56(38)72)8-39-23-47(63)21-37(55(39)71)6-35-19-45(61)17-33(53(35)69)4-31-15-43(59)13-29(51(31)67)2-27(11-41)49(25)65/h9-24H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXBJYXVLZNJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C(C5=O)CC6=CC(=O)C=C(C6=O)CC7=CC(=O)C=C(C7=O)CC8=CC(=O)C=C(C8=O)CC9=CC(=O)C=C1C9=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H32O16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Calix 1 Quinone
Core Scaffold Synthesis Approaches for Calixumich.eduquinone
The synthesis of the calix umich.eduquinone core can be achieved through several methods, primarily involving the oxidation of the corresponding calix umich.eduarene precursor. The choice of method often depends on the desired purity, yield, and the scale of the reaction. For larger macrocycles like calix umich.eduquinone, specific strategies have been developed to overcome synthetic challenges. nih.gov
For the synthesis of larger calix[n]quinones, including calix umich.eduquinone, a multi-step reduction-oxidation pathway is considered the most effective and recommended method. researchgate.netnih.govresearchgate.net This approach typically involves three main steps starting from the parent p-tert-butylcalix[n]arene. The process circumvents the difficulties associated with direct oxidation of large, flexible calixarenes.
The general sequence is as follows:
Diazo Coupling: The parent calixarene (B151959) is reacted with a diazonium salt to introduce azo groups at the para positions.
Reduction: The resulting azo-calixarene is then reduced, typically using a reducing agent like sodium dithionite (B78146), to convert the azo groups into amino groups, yielding an amino-calixarene.
Oxidation: The amino-calixarene is subsequently oxidized to the desired calixquinone. researchgate.net
This method, while multi-stepped, provides a reliable route to calix umich.eduquinone. researchgate.net
Table 1: Key Steps in the Reduction-Oxidation Synthesis of Calix umich.eduquinone
| Step | Description | Typical Reagents | Product |
|---|---|---|---|
| 1 | Diazo Coupling | Diazonium salts | Azo-calix umich.eduarene |
| 2 | Reduction of Azo Groups | Sodium dithionite (Na₂S₂O₄) | Amino-calix umich.eduarene |
| 3 | Oxidation of Amino Groups | Oxidizing agents | Calix umich.eduquinone |
This table summarizes the general sequence of the reduction-oxidation method.
A more direct route to calix[n]quinones involves the oxidation of the parent calix[n]arenes using a mixture of lead dioxide (PbO₂) and perchloric acid (HClO₄). researchgate.net This method is presented as a milder and good alternative to procedures that use highly toxic reagents like thallium(III) salts. researchgate.net It has been successfully applied to produce calix[n]quinones where n=4, 6, and 8, with reported yields of approximately 82% per quinone unit. researchgate.net The procedure allows for the straightforward oxidation of both para-substituted and unsubstituted calix[n]arenes into their corresponding calix[n]quinones. researchgate.net
Table 2: Direct Oxidation of Calix umich.eduarene
| Reactants | Reagents | Product | Reference |
|---|
This table outlines the reagents for the direct oxidation synthesis method.
Upper Rim Functionalization Strategies for Calixumich.eduquinone
Modification of the upper rim (the wider rim containing the aromatic protons) of the calix umich.eduquinone scaffold is crucial for tuning its properties and creating sophisticated host-guest systems. This often involves functionalizing the calix umich.eduarene precursor before the final oxidation step.
Recognition units can be covalently attached to the calix umich.eduarene framework to create receptors with specific binding properties. A common strategy involves a protection-deprotection sequence. For instance, hexamethoxy-p-tert-butylcalix umich.edu-1,5-diquinone was synthesized by first protecting six of the eight hydroxyl groups as methyl ethers, selectively removing the p-tert-butyl groups from the remaining two phenol (B47542) units, and then oxidizing these to quinones. researchgate.net This leaves the other positions available for further functionalization.
Another approach involves the direct coupling of diazotized molecules to the calixarene. The synthesis of stable calix umich.eduarene quinone-hydrazones was achieved by coupling octahydroxycalix umich.eduarene with diazotized 2-aminobenzoic acid. umich.edu This method introduces a recognition moiety directly onto the scaffold that exists in a quinone-hydrazone tautomeric form. umich.edu Furthermore, selective ipso-nitration at specific aromatic rings of a partially protected calix umich.eduarene has been reported, which introduces nitro groups that can be subsequently reduced to amines for further coupling reactions. researchgate.net
To create more rigid structures and well-defined cavities, bridging strategies can be employed. This involves linking two or more phenolic units of the calix umich.eduarene at the upper rim. For example, a 1,5-tetramethylene-bridged calix umich.eduarene has been synthesized. researchgate.net Such bridging inhibits the conformational flexibility of the large calix umich.eduarene macrocycle, effectively locking it into a specific shape. researchgate.net This preorganization is essential for creating confined spaces capable of selective molecular recognition and for designing systems where dimerization can be controlled.
Lower Rim Modification Techniques for Calixumich.eduquinone Derivatives
The lower rim, consisting of the phenolic hydroxyl groups, is the most common site for calixarene modification. These modifications are key to controlling solubility and introducing binding sites or reactive groups for further derivatization. For calix umich.eduquinone synthesis, these modifications are typically performed on the calix umich.eduarene precursor.
A versatile approach starts with p-(benzyloxy)calix umich.eduarene, which can be functionalized at the lower rim with various groups such as acetoxy, methyl, and pentyl by O-alkylation or esterification. acs.org Subsequent removal of the upper-rim benzyl (B1604629) protecting groups yields the corresponding functionalized calix umich.eduhydroquinones, which are the direct precursors to the target calix umich.eduquinones. acs.org
O-acylation and O-alkylation are common techniques. Octa-O-acetyl-octa(tert-butyl)calix umich.eduarene has been prepared in high yield using acetic anhydride. nih.gov Alkylation with propargyl bromide has been used to install alkyne functionalities on the lower rim of calix umich.eduarene scaffolds. mdpi.com These alkyne-terminated derivatives serve as platforms for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, allowing for the attachment of a wide array of molecules, such as iminosugars, to create complex multivalent structures. mdpi.comresearchgate.net
Table 3: Examples of Lower Rim Modification of Calix umich.eduarene Precursors
| Modification Type | Reagents | Functional Group Introduced | Reference |
|---|---|---|---|
| O-Acetylation | Acetic Anhydride, Dimethylacetamide | Acetyl | nih.gov |
| O-Alkylation | Allyl Bromide, KOH | Allyl | nih.gov |
| O-Alkylation | Propargyl Bromide, Cs₂CO₃ | Propargyl (Alkyne) | mdpi.com |
| O-Esterification | Diethyl Dibromomalonate | Ester | nih.gov |
This table details various techniques for modifying the lower rim of calix umich.eduarene, the precursor to calix umich.eduquinone.
Strategies for Enhanced Solubility and Processability
The inherent insolubility of the parent calix rsc.orgquinone macrocycle in common organic solvents and aqueous media presents a significant challenge for its processing and application. To overcome this limitation, several synthetic strategies have been developed to enhance its solubility and processability. These methods primarily involve the covalent attachment of functional groups to the calixarene backbone.
One effective approach is the introduction of charged or highly polar functional groups. For instance, water-soluble calix[n]arene sulfonamide analogues have been prepared from their corresponding p-tert-butylcalix[n]arenes (for n=8) by reaction with chlorosulfonic acid. mdpi.com The resulting chlorosulfonated derivatives can be further reacted with amines, such as N,N'-dimethylethylenediamine, to yield water-soluble products. mdpi.com A similar strategy has been successfully applied to calix researchgate.netarenes, where the introduction of triacid functionalities via hydrolysis of a tri-tert-butyl ester derivative rendered the resulting calix researchgate.netarene-monoquinone moderately soluble in HEPES buffer. oup.com This principle of attaching acidic groups to the lower rim can be extrapolated to the larger calix rsc.orgarene framework to improve aqueous solubility.
Another strategy involves the functionalization of the lower rim (the phenolic hydroxyl groups) with chains that improve solubility in organic solvents. Attaching benzoyl groups to the lower rim of a calix researchgate.netarene, for example, has been shown to enhance its solubility in various organic solvents. psu.edutubitak.gov.tr Similarly, full propargylation of p-tert-butylcalix rsc.orgarene has been used to create a scaffold soluble in solvents like DMF, which is suitable for subsequent "click" chemistry reactions. mdpi.com
The table below summarizes key strategies and their effects on the solubility of calixarene derivatives, which are applicable to the calix rsc.orgquinone system.
| Functionalization Strategy | Attached Group Example | Target Calixarene | Resulting Solubility | Reference |
| Sulfonation | Sulfonamide Analogues | Calix rsc.orgarene | Enhanced water solubility | mdpi.com |
| Carboxylation | Triacid Groups | Calix researchgate.netarene-monoquinone | Moderate solubility in aqueous buffer (HEPES) | oup.com |
| Acylation | Benzoyl Groups | Calix researchgate.netarene | Enhanced solubility in organic solvents | psu.edutubitak.gov.tr |
| Alkylation (Propargylation) | Propargyl Groups | p-tert-Butylcalix rsc.orgarene | Soluble in DMF | mdpi.com |
Integration of Redox-Active Pendants
Beyond the intrinsic redox activity of the quinone units, the calix rsc.orgquinone scaffold can be further functionalized by integrating additional redox-active pendants. This creates multifunctional materials with tailored electrochemical properties. These pendants can be other organic redox moieties or metal centers.
The electrochemical activity of the parent phenol moieties in calix[n]arenes can lead to the formation of quinone derivatives. rsc.orgrsc.org A more controlled approach involves attaching specific redox-active groups. Conducting redox polymers often feature a conductive backbone with appended redox-active groups like quinone, phenothiazine, or viologen. annualreviews.orgdiva-portal.org This concept can be applied to calix rsc.orgquinone by using its macrocyclic structure as the core instead of a linear polymer.
A prominent strategy involves the coordination of redox-active metal ions. Heterometallic cobalt(II) p-tert-butylcalix rsc.orgarenes have been synthesized through the in situ reaction of the parent calixarene with lithium reagents followed by the addition of CoBr₂. rsc.orgrsc.org The resulting complexes incorporate multiple cobalt centers, which introduce additional redox events corresponding to the Co(II)/Co(III) oxidation state changes. rsc.org This method effectively attaches redox-active metal clusters to the calixarene framework.
The table below details examples of integrating redox-active pendants onto calixarene platforms.
| Pendant Type | Synthetic Approach | Calixarene Core | Key Finding | Reference |
| Metal Centers (Cobalt) | Reaction with lithium reagents and CoBr₂ | p-tert-Butylcalix rsc.orgarene | Formation of heterometallic Co(II) complexes with distinct redox activity. | rsc.orgrsc.org |
| Organic Redox Groups | Polymerization with redox-active monomers (conceptual parallel) | N/A (General Redox Polymers) | Quinone and other groups can act as redox pendants on a larger structure. | annualreviews.org |
Directed Synthesis of Calixrsc.orgquinone Derivatives with Tailored Architectures
The controlled, non-random synthesis of calix rsc.orgquinone derivatives is crucial for creating specific, tailored architectures for applications in supramolecular chemistry and materials science. This often involves protection-deprotection strategies and regioselective functionalization.
A powerful method for achieving selective modification is the "all-but-one" methodology. brighton.ac.uk This technique involves reacting a calix[n]arene (including n=8) with tert-butyl isocyanate, which results in the carbamatation of all but one of the phenolic hydroxyl groups with high yield (>90%). brighton.ac.uk The single remaining free phenol can then be selectively oxidized to a quinone. Subsequent removal of the N-tert-butylaminocarbonyl (Bac) protecting groups yields a monofunctionalized calixarene-monoquinone. This provides a rational and efficient route to derivatives that were previously difficult to access. brighton.ac.uk
Furthermore, a protection-deprotection procedure has been explicitly reported for the synthesis of a specific calix rsc.orgquinone derivative. researchgate.net This highlights the importance of multi-step synthetic sequences to achieve complex, well-defined molecular structures. Ipso-substitution reactions, where a substituent at the p-position (like a tert-butyl group) is replaced, also offer a pathway for modifying the upper rim of large calixarenes like calix rsc.orgarenes, allowing for the introduction of various functional groups. researchgate.net
These directed synthesis methods allow for precise control over the number and position of quinone moieties and other functional groups on the calix rsc.orgarene scaffold, enabling the construction of molecules with predefined shapes and functionalities.
The table below outlines methodologies for the directed synthesis of calixarene derivatives.
| Methodology | Description | Target Macrocycle | Outcome | Reference |
| "All-but-one" Carbamation | Iteroselective protection of all but one phenol group, followed by functionalization and deprotection. | Calix rsc.orgmdpi.comresearchgate.netrsc.orgarenes | Controlled synthesis of mono-functionalized derivatives, including monoquinones. | brighton.ac.uk |
| Protection-Deprotection Sequence | Multi-step synthesis involving the use of protecting groups to achieve a specific derivative. | Calix rsc.orgarene | Synthesis of a specific calix rsc.orgquinone derivative (48). | researchgate.net |
| Ipso-Substitution | Replacement of an existing substituent (e.g., p-tert-butyl) on the aromatic rings. | Calix rsc.orgarenes | Allows for functionalization of the upper rim of the macrocycle. | researchgate.net |
Conformational Analysis and Dynamic Behavior of Calix 1 Quinone
Spectroscopic Characterization of Conformational Dynamics
Spectroscopic methods are essential for understanding the dynamic conformational behavior of calix ulb.ac.bequinones in solution.
NMR spectroscopy is a powerful tool for investigating the conformational dynamics of calix ulb.ac.bearenes and their derivatives. mdpi.com For large and flexible molecules like calix ulb.ac.bequinone, room temperature ¹H NMR spectra are often broad due to the rapid interconversion between different conformations on the NMR timescale. psu.edu
Variable temperature (VT) NMR studies can provide insight into these dynamics. For instance, in a study of a hexadecabromocalix ulb.ac.bearene species, cooling the sample from room temperature to -60 °C did not result in a clearly interpretable spectrum, indicating complex dynamic processes. psu.edu However, heating to 120 °C led to a sharpened spectrum, suggesting that at higher temperatures, the conformational exchange becomes fast enough to average the signals. psu.edu The introduction of bulky groups or bridges can inhibit conformational changes, such as the "through-the-annulus" inversion, leading to the isolation of stable conformational isomers (atropisomers) that can be characterized by NMR. researchgate.net For a 1,5-tetramethylene-bridged calix ulb.ac.bearene, VT NMR studies showed that while tert-butyl-through-the-annulus inversion was inhibited, the O-through-the-annulus route required larger substituents to be curtailed. researchgate.net
Table 1: Representative ¹H NMR Data for Calixarene (B151959) Derivatives This table provides examples of ¹H NMR data for related calixarene compounds to illustrate typical chemical shifts. Data for a specific, simple calix ulb.ac.bequinone is not readily available in the cited literature.
| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Reference |
| Acetylmethoxycalix soton.ac.ukarene | CDCl₃ | ArH | 6.72 (s) | psu.edu |
| CH₂ | 3.92 (s) | psu.edu | ||
| OMe | 3.22 (s) | psu.edu | ||
| COCH₃ | 2.23 (s) | psu.edu | ||
| Octa(butoxy)calix ulb.ac.bearene derivative | CDCl₃ | ArH | 6.59 (m) | psu.edu |
| ArCH₂ | 3.97 (s) | psu.edu | ||
| OCH₂ | 3.64 (t) | psu.edu |
Infrared (IR) and Raman spectroscopy are valuable techniques for studying the conformations of calixarenes, particularly through the analysis of hydrogen bonding and characteristic vibrational modes. researchgate.net While direct IR and Raman studies focused solely on calix ulb.ac.bequinone conformations are scarce, extensive work on related calix ulb.ac.bearenes provides a strong basis for conformational assignment.
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational bands to specific conformational isomers, such as the 'pleated loop' and 'chair' conformations of p-substituted calix ulb.ac.bearenes. researchgate.net A comparison of theoretical and experimental IR spectra allows for the identification of characteristic bands for each conformer. For an adamantyl-substituted calix ulb.ac.bearene (AD8), distinct bands were identified for the pleated loop (1457, 1252, 1203, 1091, 720 cm⁻¹) and chair (1235, 1123, 1087, 935 cm⁻¹) conformations. researchgate.net Raman spectroscopy is also a powerful tool for conformational analysis due to its sensitivity to low-frequency vibrations and the presence of sharp Q-branch transitions, which can offer high conformational resolution. cranfield.ac.uknih.gov
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Quinone-Related Compounds This table shows data for quinacridone (B94251) quinone (QAQ), a related pigment, to illustrate typical vibrational modes.
| Vibrational Mode | Experimental IR | Experimental Raman | Calculated (DFT) | Reference |
| C=O stretching | 1622 | 1626 | 1623 | researchgate.net |
| C=C stretching | 1588 | 1590 | 1591 | researchgate.net |
| C-N stretching | 1321 | 1323 | 1319 | researchgate.net |
| Ring breathing | - | 1292 | 1290 | researchgate.net |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which can be influenced by its conformation and its interactions with guest molecules or ions. researchgate.net In quinone-containing systems, charge-transfer interactions are particularly important. rsc.org The aggregation of oxidized quinone and reduced hydroquinone (B1673460) to form a quinhydrone (B85884) dimer, for example, leads to significant changes in optical absorption that deviate from the Beer-Lambert law. rsc.org
For calix[n]quinones, UV-Vis spectroscopy is often used to study their complexation with cations. capes.gov.brsoton.ac.ukacs.org The binding of a metal ion within the calixarene cavity can alter the electronic environment of the quinone chromophores, resulting in shifts in the absorption bands. mdpi.com For example, the interaction between a calix capes.gov.brquinone derivative and various metal ions caused bathochromic (red) shifts in the UV-Vis spectrum. mdpi.com Similarly, DFT calculations on a calix capes.gov.brquinone derivative predicted that its interaction with certain metal cations would be reinforced, leading to red-shifted, high-absorption bands. researchgate.net These spectral changes can signal conformational rearrangements of the macrocycle upon ion binding.
Crystallographic Studies of Solid-State Conformations
X-ray crystallography provides definitive evidence of molecular conformation in the solid state. While a crystal structure for the parent calix ulb.ac.bequinone is not prominently cited, structures of its derivatives and the parent p-tert-butylcalix ulb.ac.bearene have been determined.
A key example is the crystal structure of a hexamethoxy-p-tert-butylcalix ulb.ac.be-1,5-diquinone, which revealed a 'pseudo-chair-like' conformation. researchgate.net In this structure, the molecule has a crystallographic inversion center and is composed of two opposite 3/4-cone moieties. researchgate.net This conformation resembles the chair-like structure previously reported for p-tert-butylcalix ulb.ac.bearene. researchgate.net In another case, the benzylation of a 1,5-tetramethylene-bridged calix ulb.ac.bearene yielded two discrete conformational isomers (atropisomers), whose syn and anti orientations were confirmed by X-ray crystallography. researchgate.net These studies demonstrate that even in the solid state, calix ulb.ac.bearene derivatives can adopt complex, non-planar conformations and that subtle synthetic modifications can lead to distinct, isolable conformers.
Theoretical and Computational Modeling of Calixulb.ac.bequinone Conformation Space
Computational modeling is an indispensable tool for navigating the vast and complex conformational space of large macrocycles like calix ulb.ac.bequinone. acs.org
Density Functional Theory (DFT) is widely used to perform geometry optimizations, calculate electronic structures, and predict spectroscopic properties of calixarenes and their derivatives. researchgate.netcp2k.orgresearchgate.net Geometry optimization calculations aim to find the minimum energy structure of a molecule on its potential energy surface. stackexchange.com
For calix ulb.ac.bearenes, DFT calculations have been used to investigate the structures and relative stabilities of different conformers, such as the 'pleated loop' and 'chair' forms. researchgate.net These calculations are crucial for assigning experimental spectroscopic data, as seen in the analysis of IR spectra. researchgate.net DFT can also be used to model host-guest interactions, for example, by calculating the binding energies and changes in electronic properties (like the band gap) when a calixarene complexes with a guest molecule or ion. researchgate.net For quinone-based systems, DFT calculations have been employed to support UV-Vis measurements and provide insight into the conformations of dimers. rsc.org Functionals such as PBE and B3LYP are commonly used for these types of calculations, often with basis sets like 6-31G or TZVP. researchgate.netchemrxiv.org
Table 3: Summary of Computational Methods for Calixarene/Quinone Analysis
| Computational Method | Application | Key Findings/Purpose | References |
| DFT (PBE/TZVP) | IR Spectra Calculation | Assignment of vibrational bands to 'pleated loop' and 'chair' conformers of calix ulb.ac.bearenes. | researchgate.net |
| DFT | Geometry Optimization | Determination of minimum energy structures for calixarene conformers and complexes. | cp2k.orgresearchgate.net |
| DFT | Electronic Structure | Calculation of properties like molecular electrostatic potential and NMR chemical shifts to understand host-guest interactions. | researchgate.net |
| Monte Carlo Simulations | Conformation Search | Exploration of the potential energy surface of large calix ulb.ac.bearenes, which often yields clusters of low-energy saddle-points rather than a single definitive structure. | psu.edu |
Molecular Dynamics (MD) Simulations of Conformational Flexibility
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the complex conformational landscape and dynamic behavior of large, flexible macrocycles like calix researchgate.netquinone. These simulations provide atomic-level insights into the molecule's motions and the energy profiles associated with its various shapes.
Studies utilizing MD simulations on calix researchgate.netarene-based structures have highlighted the significant flexibility of the eight-membered scaffold. mdpi.comnih.gov For instance, research on anticancer vaccine candidates built on calix arene and calix researchgate.netarene scaffolds used quantum mechanics, docking, and MD simulations to understand their structural properties. nih.gov The findings revealed that the flexibility of the scaffold plays a critical role in achieving the necessary electrostatic, hydrophobic, and steric complementarity with biological targets. nih.gov The larger calix researchgate.netarene skeleton, in particular, allows for a high degree of conformational freedom, which can be crucial for its function. nih.gov
In related studies on multivalent calix researchgate.netarene clusters, MD simulations in a water environment were employed to optimize the structures and understand their potential interaction modes. mdpi.com These simulations, often using force fields like AMBER, help rationalize biological data by providing a clearer picture of the molecule's three-dimensional arrangement and flexibility in solution. mdpi.com The inherent mobility of the calix researchgate.netarene framework is a recurring theme, distinguishing it from the more rigid, smaller calix[n]arenes. psu.edudcu.ie While smaller calixarenes like calix arene can be locked into specific conformations (e.g., cone, partial cone), the larger calix researchgate.net- and calix researchgate.netarenes exhibit much faster interconversion between various conformations, unless sterically demanding groups are introduced to restrict this mobility. psu.eduresearchgate.net
The table below summarizes findings from computational studies on the flexibility of calixarene scaffolds.
| Calixarene Scaffold | Computational Method | Key Finding | Reference |
| Calix researchgate.netarene | Molecular Dynamics, Metadynamics | Scaffold flexibility is pivotal for achieving suitable complementarity with biological targets. | nih.gov |
| Calix researchgate.netarene | Molecular Mechanics, Molecular Dynamics | Used to optimize multivalent cluster structures and gain insights into interaction modes. | mdpi.com |
| Calix researchgate.netarene | Molecular Mechanics Simulations | Higher calixarenes have low-energy conformations with defined cavities but are not intrinsically rigid. | psu.edu |
Influence of Guest Encapsulation and External Stimuli on Calixresearchgate.netquinone Conformations
The conformation of calixarenes can be significantly influenced by external factors, including the encapsulation of guest molecules and the application of various stimuli such as changes in pH, redox state, or the presence of specific ions. beilstein-journals.org These stimuli can trigger conformational switching, a principle that is central to the development of molecular machines and sensors. beilstein-journals.org
While the organic skeleton of a typical calixarene is not electrochemically active, the introduction of redox-active units like quinones makes the molecule responsive to electrochemical stimuli. rsc.org For quinone-functionalized calixarenes, the addition of cationic species can enhance electron transfer through electrostatic effects or hydrogen bonding, thereby influencing the molecule's state and likely its conformation. researchgate.net Similarly, redox changes in appended groups, such as porphyrin moieties on a calix arene, can modulate the distance between different parts of the molecule. beilstein-journals.org This principle is directly applicable to calix researchgate.netquinone, where the eight quinone units offer multiple sites for redox-based conformational control.
Metal ion coordination is another powerful stimulus. The complexation of lanthanide ions with calix arene ligands has been shown to lock the macrocycle into a specific "pinched" conformation. rsc.org This coordination-induced conformational change can also activate new electrochemical properties within the calixarene ligand itself. rsc.orgrsc.org Given its larger, more flexible cavity, calix researchgate.netquinone would be expected to exhibit complex and potentially selective binding with various metal ions, leading to distinct conformational outcomes.
The encapsulation of neutral or charged guest molecules within the calixarene cavity is a hallmark of host-guest chemistry and profoundly affects the host's conformation. mdpi.comresearchgate.net The process is often driven by an "induced fit" mechanism, where the flexible host adapts its shape to maximize favorable interactions with the guest. beilstein-journals.org For example, the binding of specific anions to calix pyrrole-based tweezers can trigger a conformational change from a "W" shape to a "U" shape, which in turn enables the complexation of fullerene guests. beilstein-journals.org The large and flexible nature of the calix researchgate.netarene cavity suggests that it can accommodate a wide variety of guests, with each host-guest pairing potentially stabilizing a unique conformation. researchgate.net Theoretical studies have confirmed the high flexibility of host cages, with low energy barriers accompanying significant conformational changes upon guest encapsulation. researchgate.net
The table below outlines various external stimuli and their observed effects on the conformation of calixarene-based systems.
| Stimulus | Calixarene System | Observed Effect | Reference |
| pH Change (Protonation) | Pyridine-based molecular tweezers | Conformational switch leading to guest release. | beilstein-journals.org |
| Anion Binding (F⁻) | Di(hydroxyphenyl)pyrimidine-based tweezer | Disrupts intramolecular hydrogen bonds, causing a conformational change. | beilstein-journals.org |
| Metal Coordination (Ln³⁺) | p-tert-butylcalix arene derivative | Induces a "pinched" conformation (C2v) from the typical bowl shape (C4v). | rsc.org |
| Redox Stimulus (Oxidation) | Porphyrin-calix arene | Modulates the distance between the porphyrin arms. | beilstein-journals.org |
| Guest Encapsulation | Calix pyrrole-based tweezers | Anion binding triggers a conformational change that allows for fullerene complexation. | beilstein-journals.org |
Supramolecular Host Guest Chemistry and Molecular Recognition by Calix 1 Quinone
Cation Recognition and Binding Mechanisms
The ability of calix chem-soc.siquinone and its derivatives to recognize and bind cations is a key area of its supramolecular chemistry. The binding is typically driven by a combination of ion-dipole interactions between the metal ion and the carbonyl oxygen atoms of the quinone moieties, cation-π interactions with the electron-rich aromatic rings, and conformational changes in the calixarene (B151959) framework to optimize guest encapsulation.
While specific studies on the complexation of alkali and alkaline earth metal ions exclusively with calix chem-soc.siquinone are limited, research on closely related calix chem-soc.siarene derivatives provides significant insights. For instance, the ethoxycarbonylmethyl derivative of calix chem-soc.siarene has demonstrated a notable selectivity for potassium ions (K⁺) rsc.org. This selectivity is attributed to the optimal fit of the K⁺ ion within the cavity formed by the eight aromatic units and the coordinating ester groups. It is plausible that calix chem-soc.siquinone would also exhibit a preference for larger alkali metal ions due to its sizable and flexible cavity.
The complexation of alkaline earth metal cations with calix nih.govarene derivatives has been shown to be highly dependent on the solvent, with stability constants varying by up to eight orders of magnitude in different media nih.gov. In acetonitrile, a fluorescent tertiary-amide calix nih.govarene derivative displayed a high affinity for alkaline earth metals, with a preference for Ca²⁺ nih.gov. The stability of the complexes was found to be significantly lower in more strongly solvating solvents like ethanol (B145695) and methanol (B129727) nih.gov. While this data is for a smaller calixarene, it highlights the crucial role of the solvent in modulating the binding strength and selectivity for alkaline earth metals, a principle that would also apply to calix chem-soc.siquinone.
Table 1: Stability Constants (log K) of a Fluorescent Tertiary-Amide Calix nih.govarene Derivative with Alkaline Earth Metal Cations in Various Solvents nih.gov
| Cation | Acetonitrile | Methanol | Ethanol |
|---|---|---|---|
| Mg²⁺ | 10.1 | 2.8 | 4.1 |
| Ca²⁺ | 11.2 | 2.8 | 4.1 |
| Sr²⁺ | 10.2 | 3.1 | 4.5 |
Note: Data presented for a calix nih.govarene derivative to illustrate general principles of alkaline earth metal complexation by calixarenes.
The coordination of transition metal ions by calix chem-soc.siarene derivatives has been more extensively studied. The multiple oxygen donor atoms of the quinone moieties in calix chem-soc.siquinone are expected to provide strong binding sites for a variety of transition metals. A study on a specific calix chem-soc.siarene derivative demonstrated significant extraction efficiency for several divalent transition metal cations from an aqueous phase into an organic phase scispace.com. The observed selectivity order was Pb²⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Cd²⁺, showcasing the ligand's ability to discriminate between different metal ions scispace.com. The high efficiency for Pb²⁺ and Cu²⁺ suggests a favorable coordination geometry and electronic interaction between these ions and the calixarene cavity scispace.com.
A comprehensive review of the coordination chemistry of p-tert-butylcalix chem-soc.siarene with 3d transition metals (from V to Cu) reveals a wide range of complex structures, from mononuclear to large polynuclear clusters hw.ac.uk. In these complexes, the calixarene ligand often adopts various conformations to accommodate multiple metal centers, with the phenolic oxygen atoms acting as the primary coordination sites hw.ac.uk. While this is for the phenol (B47542) form, it indicates the structural versatility of the calix chem-soc.siarene framework, a property that calix chem-soc.siquinone would share, allowing it to coordinate with multiple transition metal ions.
Table 2: Extraction Efficiency of a Calix chem-soc.siarene Derivative for Selected Transition Metal Ions scispace.com
| Metal Ion | Extraction Efficiency (%) |
|---|---|
| Pb²⁺ | 95 |
| Cu²⁺ | 91 |
| Ni²⁺ | >80 |
| Co²⁺ | >70 |
Note: Data for a calix chem-soc.siarene derivative, not calix chem-soc.siquinone.
The large cavity size and the presence of eight potential oxygen donor atoms make calix chem-soc.siquinone a promising candidate for the complexation of large ions such as lanthanides and actinides. The first reported lanthanide-calixarene complex was a bimetallic europium (Eu³⁺) complex with p-tert-butylcalix chem-soc.siarene nih.gov. In this structure, each Eu³⁺ ion was coordinated to three phenolic oxygens and solvent molecules, with two phenolate (B1203915) oxygens bridging the two metal centers nih.gov.
More recent work on a phosphinoyl-substituted p-tert-butylcalix chem-soc.siarene has shown the formation of both 1:1 and 2:1 complexes with various trivalent lanthanide ions (La³⁺, Eu³⁺, Tb³⁺, Lu³⁺) in solution researchgate.net. In the 1:1 complexes, the lanthanide ion is coordinated by four of the eight phosphinoyl arms researchgate.net. These studies on modified calix chem-soc.siarenes underscore the potential of the calix chem-soc.siarene scaffold to organize donor groups for effective lanthanide binding.
Information regarding the interaction of calix chem-soc.siquinone with actinide ions is scarce. However, the general principles of actinide coordination suggest that the large, flexible cavity and multiple oxygen donors of calix chem-soc.siquinone would be suitable for binding these large and highly charged ions. Calixarene derivatives are known to be effective extracting agents for actinides from nuclear waste, indicating a strong affinity between the calixarene framework and these elements srce.hr. Ligands with eight donor atoms, analogous to the eight quinone units of calix chem-soc.siquinone, are known to form stable complexes with actinide ions wikipedia.org.
Anion Recognition and Encapsulation
The recognition and encapsulation of anions by neutral macrocycles is a challenging area of supramolecular chemistry. It typically requires the presence of hydrogen bond donors or Lewis acidic sites within the host molecule to interact with the negatively charged guest.
There is currently a lack of specific research detailing the interaction of calix chem-soc.siquinone with halide anions. The electron-rich nature of the quinone rings and the absence of strong hydrogen bond donating groups on the calix chem-soc.siquinone framework itself make direct, strong binding of halide anions unlikely. Anion recognition by calixarenes is generally achieved by functionalizing the macrocycle with specific anion-binding motifs, such as urea, thiourea, or amide groups, which can form hydrogen bonds with the guest anion beilstein-journals.org. Another strategy involves using halogen bond donors, where an electron-deficient region on a halogen atom on the host interacts favorably with the anion nih.gov.
Similar to halide anions, there is no specific literature available on the binding of oxoanions by calix chem-soc.siquinone. The recognition of oxoanions like sulfate, phosphate, or carboxylate typically relies on the formation of multiple hydrogen bonds to overcome the high solvation energy of these anions. Calixarene derivatives designed for oxoanion binding often incorporate positively charged groups (e.g., guanidinium) or multiple hydrogen bond donating moieties to create a complementary binding pocket for the target oxoanion. Without such functionalization, the calix chem-soc.siquinone molecule is not well-equipped for the selective binding of oxoanions.
Neutral Molecule Encapsulation and Complexation
The large, flexible cavity of calix nih.govarenes, the precursors to calix nih.govquinones, suggests their potential for encapsulating guest molecules. researchgate.net The transformation of the phenolic hydroxyl groups to quinone moieties in calix nih.govquinone introduces electron-poor aromatic units, which could influence its host-guest properties. researchgate.net However, a comprehensive review of available scientific literature reveals a primary focus on the electrochemical applications of calix nih.govquinone, particularly as a cathode material in lithium-ion and aqueous zinc-ion batteries. nih.govscripps.edu Research in this area is concentrated on the interactions of calix nih.govquinone with ions rather than the encapsulation of neutral molecules.
Studies on related calix[n]arenes, however, demonstrate that the size and flexibility of the macrocyclic cavity are suitable for complexing large organic molecules. researchgate.net For instance, p-tert-butylcalix nih.govarene has been shown to interact with molecules like carbamazepine, where the primary interactions are believed to be polar interactions and hydrogen bonding. researchgate.net It is plausible that calix nih.govquinone could also form complexes with neutral organic guests, potentially through π-π stacking interactions between the electron-poor quinone rings and electron-rich aromatic guests. The unique electronic nature of the quinone units could offer different selectivity compared to the parent calix nih.govarene. researchgate.net Despite this potential, there is a lack of specific experimental data, such as association constants or structural analyses of inclusion complexes, for calix nih.govquinone with neutral organic small molecules.
Table 1: Hypothetical Host-Guest Interactions of Calix nih.govquinone with Organic Small Molecules
As specific research data is unavailable, this table is presented to illustrate the potential types of interactions and guest molecules that could be studied. No experimental values are available.
| Potential Guest Molecule Category | Potential Driving Forces for Complexation |
| Aromatic Hydrocarbons (e.g., pyrene, anthracene) | π-π stacking, van der Waals forces |
| Fullerenes (e.g., C60) | Size complementarity, van der Waals forces |
| Neutral Drugs | Dipole-dipole interactions, hydrogen bonding (if applicable) |
There is no available scientific literature that specifically investigates the host-guest interactions of calix nih.govquinone with gaseous species. Research on the encapsulation of gases is an active area in supramolecular chemistry, particularly with cage-like molecules and porous materials. While the cavity of calix nih.govquinone might theoretically accommodate small gas molecules, there have been no reported studies to confirm or quantify such interactions.
Cooperative Binding, Allosteric Effects, and Multivalent Interactions
The concepts of cooperative binding, allosteric effects, and multivalency are central to understanding complex molecular recognition events. In the context of calixarenes, these phenomena have been explored, particularly with derivatives functionalized for specific recognition tasks, such as binding biological macromolecules. nih.govnih.gov Multivalency, where multiple binding sites on a host and guest interact simultaneously, can lead to a significant enhancement in binding affinity. nih.gov
For calix nih.govquinone , the presence of eight quinone units offers a multivalent platform. However, the scientific literature to date has not reported on cooperative binding, allosteric effects, or multivalent interactions of calix nih.govquinone in the context of supramolecular host-guest chemistry with neutral molecules. The research on multivalent calixarenes has largely focused on their water-soluble derivatives, such as sulfonated calix nih.govarenes, and their interactions with proteins. nih.gov In these systems, the multiple charged groups on the calixarene rim interact with multiple charged residues on the protein surface, demonstrating the power of multivalent binding. nih.gov
While it is conceivable that the eight quinone units of calix nih.govquinone could engage in multivalent interactions with a suitably large and complementary guest molecule, or that the binding of one guest could influence the binding of another at a different site (an allosteric effect), these hypotheses remain untested experimentally for this specific macrocycle. The primary research thrust for calix nih.govquinone remains in the field of materials science for energy applications, and its potential for complex supramolecular recognition phenomena with neutral guests is yet to be explored.
Redox Chemistry and Electron Transfer Processes in Calix 1 Quinone Systems
Electrochemical Characterization of Calixnih.govquinone Redox States
The electrochemical behavior of calix nih.govquinone (C8Q) is central to its function in various applications, particularly in energy storage. The multiple quinone units within the macrocyclic structure provide numerous redox-active sites, allowing for multi-electron transfer processes.
Cyclic voltammetry is a key technique used to probe the redox activity of calix nih.govquinone. Studies investigating its use as a cathode material in rechargeable batteries have provided significant insights into its electrochemical properties.
In the context of lithium-ion batteries (LIBs), C8Q has been analyzed in a highly-concentrated electrolyte (4.2 M LiTFSI in acetonitrile). The CV curve for C8Q in this system shows a distinct oxidation peak at 2.75 V and a corresponding reduction peak at 2.6 V. researchgate.net These peaks are associated with the lithiation and delithiation of the carbonyl active sites. The overlapping nature of the CV curves over multiple cycles indicates that the redox reaction of C8Q is a completely reversible process in this medium. researchgate.net
When utilized as a cathode in aqueous zinc-ion batteries (AZIBs) with a 3.0 M Zn(OTf)₂ electrolyte, calix nih.govquinone exhibits a different electrochemical signature. The CV analysis reveals two pairs of redox peaks. A weaker pair is observed at approximately 0.48 V (reduction) and 0.58 V (oxidation), while a more intense pair is located around 0.96 V (reduction) and 1.07 V (oxidation). rsc.org This behavior suggests a multi-step redox process involving the quinone units upon interaction with zinc ions. The reversible specific capacity observed corresponds to an 8-electron redox process, indicating that a C8Q molecule can reversibly bind with four Zn²⁺ ions. rsc.org
| Electrolyte System | Oxidation Peak(s) (V) | Reduction Peak(s) (V) | Reference |
|---|---|---|---|
| 4.2 M LiTFSI in Acetonitrile (vs. Li/Li⁺) | 2.75 | 2.6 | researchgate.net |
| 3.0 M Zn(OTf)₂ in H₂O (vs. Zn/Zn²⁺) | 0.58 and 1.07 | 0.48 and 0.96 | rsc.org |
The redox potentials of quinone systems are highly sensitive to their chemical environment, particularly the presence of protons and metal ions, which can stabilize the reduced anionic forms (semiquinone and hydroquinone (B1673460) dianion).
For calix nih.govquinone, its behavior in an aqueous 3.0 M Zn(OTf)₂ electrolyte indicated an absence of cooperative participation from protons (H⁺) in the redox process. rsc.org This suggests that the electrochemical reaction is primarily governed by the interaction with zinc ions rather than being a proton-coupled electron transfer (PCET) event in this specific system. rsc.org
The complexation with metal ions significantly influences the redox potentials of calix nih.govquinone. As detailed in the CV analysis, the interaction with Li⁺ and Zn²⁺ ions in battery electrolytes leads to characteristic redox waves at different potentials. researchgate.netrsc.org In the case of zinc-ion batteries, the C8Q cathode reversibly combines with four zinc ions during the discharge/charge process. rsc.org Furthermore, electrochemical studies of heterometallic cobalt(II) p-tert-butylcalix nih.govarenes have shown that the phenol (B47542) moieties of the parent calixarene (B151959) can be electrochemically active, potentially leading to the formation of quinone derivatives and highlighting the interplay between the macrocycle, its functional groups, and complexed metal ions. rsc.org
Intramolecular Electron Transfer Phenomena in Calixnih.govquinone Conjugates
Based on a comprehensive review of the available scientific literature, there are currently no specific research findings or data on intramolecular electron transfer phenomena in conjugates of calix nih.govquinone. Studies in this area have predominantly focused on systems involving smaller calixarenes, such as calix rsc.orgarene, linked to donor or acceptor moieties. nih.govrsc.orgacs.orgacs.orglookchem.comacs.org
Intermolecular Electron Transfer in Calixnih.govquinone Host-Guest Complexes
There is currently a lack of specific published research on intermolecular electron transfer within host-guest complexes involving calix nih.govquinone. While the parent p-tert-butylcalix nih.govarene is known to form host-guest complexes with molecules like fullerenes where charge-transfer interactions may occur, analogous studies on the electron transfer properties of calix nih.govquinone-based complexes are not available in the reviewed literature. chesci.com
Photoinduced Electron Transfer in Functionalized Calixnih.govquinone Systems
An extensive search of scientific databases and literature reveals no specific studies or data concerning photoinduced electron transfer (PET) in functionalized calix nih.govquinone systems at this time. Research on PET in calixarene-based systems has been reported for other derivatives, particularly those based on the calix rsc.orgarene scaffold. acs.orgd-nb.infodntb.gov.ua
Compound Names
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| Calix nih.govquinone | pentacyclo[43.3.1.15,9.121,25.129,33]tetrapentaconta-1(49),5(54),6,8,21(53),22,24,29(52),30,32,37(51),38,40,45(50),46,48-hexadecaene-7,14,23,31,39,47-hexone (representative name) |
| p-tert-butylcalix nih.govarene | 5,11,17,23,29,35,41,47-Octa-tert-butylcalix nih.govarene-49,50,51,52,53,54,55,56-octol |
| LiTFSI | Lithium bis(trifluoromethanesulfonyl)imide |
| Zn(OTf)₂ | Zinc trifluoromethanesulfonate |
Coordination Chemistry of Calix 1 Quinone with Metal Ions
Calixrsc.orgquinone as a Macrocyclic Ligand Scaffold
The calix rsc.orgquinone macrocycle serves as a versatile platform or scaffold for arranging metal ions. Derived from its parent, p-tert-butylcalix rsc.orgarene, the calix rsc.orgquinone structure features a large, flexible cavity composed of eight quinone units. nih.govresearchgate.net This framework can bind metal ions through various interactions. The primary coordination sites are the oxygen atoms of the quinone moieties. researchgate.net The large size of the calix rsc.orgarene cavity is suitable for accommodating metal cations by replacing their hydration shells with the ligand's donor atoms. mdpi.com
The flexible nature of the calix rsc.orgarene backbone allows it to adopt various conformations to optimize coordination with guest metal ions. researchgate.net For instance, p-tert-butylcalix rsc.orgarene has been shown to form host-guest complexes through interactions within its π-donor cavity. nih.gov This principle extends to its quinone derivative, where the electron-poor quinone rings can interact with suitable metal centers. researchgate.net The introduction of functional groups can further enhance its ligating ability, creating pre-organized donor atoms for efficient chelation of both d- and f-transition metal ions. mdpi.com
Formation of Metal-Calixrsc.orgquinone Complexes: Stoichiometry and Stability
The formation of metal-calix rsc.orgquinone complexes is influenced by factors such as pH, solvent, and the nature of the metal ion. The parent p-tert-butylcalix rsc.orgarene (H8L) demonstrates pH-dependent extraction of metal ions; its phenolic hydroxyl groups deprotonate at high pH (>10), enabling the deprotonated ligand to effectively bind and extract metal ions. nih.gov A similar dependency is expected for complexes formed from calix rsc.orgquinone's precursor.
The stoichiometry of the resulting complexes can be complex and varied. Research on p-tert-butylcalix rsc.orgarene has revealed the formation of multinuclear complexes with transition metals and lanthanides. rsc.org For example, reactions with cobalt(II) bromide and alkali metal reagents have produced intricate heterometallic products containing varying numbers of cobalt and lithium or sodium centers. rsc.orgrsc.org Specific stoichiometries such as [Co₂Li₈Br₂(OH)₂(p-tert-butylcalix rsc.orgarene)(NCMe)₄(THF)₆] and [Co₄Na(NCMe)₆(μ-O)(p-tert-butylcalix rsc.orgarene)(p-tert-butylcalix rsc.orgareneH₅)Br] have been identified through X-ray crystallography. rsc.org
The stability of these complexes is significant. Calix rsc.orgdiquinone complexes with group 1 or 2 metals show considerable anodic shifts in their reduction potentials compared to the free ligand, indicating stable complex formation. acs.org While specific stability constants for Calix rsc.orgquinone complexes are not widely documented, studies on smaller calix[n]arenes demonstrate that the macrocyclic framework leads to high selectivity and stable complexation, a property that is expected to be retained in the larger systems. mdpi.com
Structural Diversity of Calixrsc.orgquinone Metal Complexes
Metal complexes of calix rsc.orgarene and its derivatives exhibit remarkable structural diversity, ranging from mononuclear to large, multinuclear clusters. A survey of the Cambridge Structural Database reveals thirty-nine p-tert-butylcalix rsc.orgarene-supported transition and lanthanide metal complexes, with nuclearities from one to eighteen. rsc.org
The large, flexible nature of the calix rsc.orgarene ligand allows it to adopt conformations such as a "pinched" shape to accommodate multiple metal ions. researchgate.net For example, heterometallic cobalt/lithium complexes of p-tert-butylcalix rsc.orgarene show complicated structures with positional disorder and the inclusion of halide ions. rsc.org In one instance, a dicesium complex of a 1,5-bridged p-tert-butylcalix rsc.orgarene adopted a pinched conformation with water molecules acting as additional ligands for the cesium ions. researchgate.net
The coordination environment of the metal ions is also diverse. In a series of lanthanide complexes with a modified calix rsc.orgarene, the metal ions were found in a distorted bicapped trigonal prismatic geometry. d-nb.info Titanium clusters stabilized by p-tert-butylcalix rsc.orgarene form "core-shell" structures with a {Ti₄O₂} core, where the coordination number of the titanium centers can be precisely regulated. acs.org This structural variability highlights the capability of large calixarene (B151959) scaffolds to generate a wide array of complex metal architectures.
Redox-Active Metal Centers Supported by Calixrsc.orgquinone Ligands
Calix[n]quinones are inherently redox-active ligands due to the quinone moieties, which can undergo reversible reductions. researchgate.net When coordinated to metal centers, this can lead to complexes with rich electrochemical behavior. The ligand can act as an electron reservoir, facilitating multi-electron reactions. researchgate.netmdpi.com
While the parent calix rsc.orgarene skeleton is not typically electrochemically active, its coordination to lanthanide metal ions can induce redox activity within the ligand itself. d-nb.inforsc.org This phenomenon, where the metal triggers electrochemical activity in the ligand, represents a novel form of redox behavior in calixarene chemistry. d-nb.info
In complexes with redox-active metal centers, the interplay between the metal and the ligand can be complex. Electrochemical analysis of heterometallic cobalt(II) calix[6/8]arenes revealed multiple oxidation events related to the Co(II) centers. rsc.orgrsc.org Furthermore, the phenolic moieties of the parent calixarenes can also become electrochemically active, leading to the formation of quinone derivatives and oligomeric products. rsc.orgrsc.org This dual redox capability—from both the metal and the ligand—makes these systems promising for applications in catalysis and materials science. mdpi.com
Mixed-Metal Calixrsc.orgarene Systems and Their Coordination Behavior
The large cavity and multiple coordination sites of calix rsc.orgarenes make them ideal for constructing mixed-metal systems. Reactions involving p-tert-butylcalix rsc.orgarene with different combinations of metal alkoxides, such as those from group V or tungsten, have successfully yielded mixed-metal calix rsc.orgarene complexes. rsc.org
The synthesis of heterometallic cobalt p-tert-butylcalix acs.org- and - rsc.orgarenes has been achieved through the reaction of the parent calixarene with lithium or sodium reagents followed by the addition of CoBr₂. rsc.orgrsc.org X-ray crystallography of these products confirmed the formation of complex structures incorporating both cobalt and the alkali metal, often with halide retention. rsc.org The coordination behavior in these systems is intricate, with the calixarene macrocycle encapsulating or bridging multiple, different metal centers. This ability to create specific arrangements of different metals within a single molecular scaffold is a key feature of calix rsc.orgarene coordination chemistry.
Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Calixrsc.orgquinone Units
Calixarenes, with their defined structures and functionalizable nature, are excellent building blocks for constructing higher-order supramolecular structures like coordination polymers and Metal-Organic Frameworks (MOFs). semanticscholar.org The first copper complex of a p-tert-butylcalix rsc.orgarene was noted to form helical coordination polymers. rsc.org
While the use of calix rsc.orgquinone specifically in MOFs is an emerging area, the principles are well-established with related molecules. The rigid yet adaptable structure of the calixarene scaffold allows for the formation of porous frameworks. For example, the mechanochemical synthesis of pillared MOFs has been achieved using dicarboxylate ligands and bipyridine linkers with metal oxides, demonstrating a method applicable to larger, more complex ligands like calixquinones. semanticscholar.org Polyoxotitanate clusters bearing calix rsc.orgarene scaffolds have been reported, showcasing the potential of these large macrocycles in creating robust, functional materials. rsc.org The ability of calix[n]quinones to form complexes with various metal ions suggests their potential as nodes or linkers in the design of novel MOFs with unique electrochemical or catalytic properties. mdpi.com
Advanced Academic Applications of Calix 1 Quinone
Molecular Sensing and Chemodetection
While the broader family of calix[n]arenes is widely recognized for its utility in creating chemosensors for various ions and molecules, specific research on calix nih.govquinone for these applications is not available in the current body of scientific literature.
Optical and Electrochemical Sensing of Cations and Anions
No specific studies detailing the use of calix nih.govquinone for the optical or electrochemical sensing of cations or anions were identified. Research in this area tends to focus on other derivatives, such as calix nih.govquinone, which has been studied computationally for sensing heavy metal cations. researchgate.netresearchgate.net The parent calixarenes, rather than the quinone forms, are more commonly functionalized with fluorophores and other signaling units to act as sensors. nih.govpandawainstitute.comresearchgate.net
Selective Detection of Environmental Pollutants
There is no available research demonstrating the application of calix nih.govquinone for the selective detection of environmental pollutants. While modified calixarenes have been incorporated into sensor arrays for pesticides, this work has not been extended to the calix nih.govquinone derivative. mdpi.com
Catalysis and Organocatalysis with Calixnih.govquinone Scaffolds
The application of calix nih.govquinone in catalysis is not documented. The precursor molecule, p-tert-butylcalix nih.govarene, has been successfully employed as a large, flexible scaffold for supporting metal catalysts; however, this chemistry relies on the phenolic hydroxyl groups which are absent in the fully oxidized calix nih.govquinone structure.
Calixnih.govquinone as a Ligand Support for Homogeneous Catalysis
Scientific literature describes the use of calix nih.govarene as a macrocyclic support for palladium-N-heterocyclic carbene (NHC) complexes used in Suzuki–Miyaura cross-couplings and for copper(I) complexes in C-N coupling reactions. mdpi.comd-nb.infonih.gov These catalytic systems are built upon the calix nih.govarene framework, not the calix nih.govquinone derivative.
Design of Heterogeneous Catalysts Incorporating Calixnih.govquinone
Research has shown that calix nih.govarene -supported Pd-NHC complexes can function as heterogeneous catalysts that are easily separated from reaction products. rsc.org However, there are no reports on the design or synthesis of heterogeneous catalysts that incorporate the calix nih.govquinone molecule.
Redox Catalysis Mediated by Calixnih.govquinone Systems
The redox properties of calix nih.govquinone are well-documented, but exclusively in the context of its function as a high-capacity cathode material in lithium-ion and zinc-ion batteries. In this role, the calix nih.govquinone molecule undergoes reversible reduction and oxidation to store and release charge. While this is a redox-mediated process, it constitutes the primary function of an electrode material rather than acting as a catalyst for a separate chemical transformation. Therefore, this application does not fit the standard definition of redox catalysis. Studies on cobalt-calix nih.govarene complexes have explored their potential for electrochemical proton reduction, but this involves the calixarene (B151959), not the calixquinone. rsc.org
Separation Technologies and Adsorption
The inherent structure of calix[n]quinones, featuring a defined cavity and electron-rich quinone moieties, suggests potential for their use in separation and adsorption processes. The size of the macrocyclic ring is a critical factor in determining selectivity for guest molecules or ions. nih.gov
The ability of calixarenes to selectively bind metal cations is well-documented, with selectivity often depending on the match between the ion's radius and the macrocycle's cavity size. nih.govrsc.org For instance, derivatives of the parent p-t-butylcalix iucr.orgarene have demonstrated the ability to extract various toxic divalent heavy metal ions from aqueous solutions. nih.gov In studies involving p-t-butylcalix iucr.orgarene in the presence of ammonia, the selectivity for certain metal ions was found to be in the order of Cd²+ > Ni²+ > Cu²+ > Ag+ > Co²+ > Zn²+. nih.gov
While these findings pertain to the calix iucr.orgarene precursor, the quinone counterpart, calix iucr.orgquinone, also possesses a large cavity. Theoretical investigations and studies on smaller calix[n]quinones suggest that the carbonyl groups and the electron-poor quinone walls could facilitate interactions with specific metal ions. researchgate.net However, detailed experimental studies focusing specifically on the selective ion adsorption and extraction capabilities of calix iucr.orgquinone are not extensively available in the current literature.
Calixarene derivatives have been successfully incorporated into liquid membranes to act as carriers for the selective transport of ions and molecules. rsc.org The efficiency of these membrane systems relies on the calixarene's ability to selectively complex with a target species on one side of the membrane and release it on the other. rsc.orgnih.gov Studies on various calixarene derivatives have shown their effectiveness in ion-transport through liquid membranes. rsc.org
The application of calix iucr.orgquinone in membrane-based separation processes is a logical extension of the research conducted on its calixarene analogues. Its rigid structure could be advantageous in creating stable and selective transport channels or carriers within a membrane matrix. Potential applications could include ion-selective electrodes and the separation of specific metal ions. dtic.mil Despite this potential, specific research detailing the performance of calix iucr.orgquinone as a carrier in membrane-based separation processes has not yet been substantially reported.
Self-Assembly into Supramolecular Architectures and Nanostructures
Supramolecular self-assembly utilizes non-covalent interactions to organize molecules into well-defined, functional nanostructures. Calixarenes are renowned building blocks in this field due to their defined shape and versatile functionalization possibilities. nih.govpurdue.edu
The formation of nanotubes and other nanomaterials through the self-assembly of calixarenes is a significant area of research. rsc.org For example, specific derivatives of octamethoxy calix iucr.orgarene have been shown to self-organize into tubular nanorods, a process driven by hydrogen bonding between functional groups attached to the calixarene skeleton. scite.ainih.govresearchgate.net General studies on cyclic oligomers, including the family to which calix[n]quinones belong, note that specific conformations can self-assemble into nanotunnels, which then pack to form porous materials. researchgate.net This suggests a strong potential for calix iucr.orgquinone to form similar ordered structures. The rigid, cave-like structure of these macrocycles is conducive to stacking and forming hollow, tube-like assemblies. researchgate.net However, while the foundational principles and related examples in the calix iucr.orgarene family are established, specific experimental demonstrations of directed assembly of calix iucr.orgquinone into organic nanotubes remain a subject for future research.
Supramolecular gels and polymers are advanced materials whose properties can be tuned by external stimuli. nih.gov These materials are formed through the self-assembly of low-molecular-weight gelators or monomers into extensive three-dimensional networks. Calix rsc.orgarene derivatives have been successfully used to create robust supramolecular gels with high mechanical strength and to synthesize supramolecular polymers for applications like heavy metal ion absorption. nih.govnih.govrsc.org The formation of these networks is often guided by specific interactions like hydrogen bonding. rsc.org
The structural features of calix iucr.orgquinone, including its multiple carbonyl groups capable of acting as hydrogen bond acceptors, make it a candidate for the design of novel supramolecular gels and polymers. By introducing appropriate functional groups, it is conceivable that calix iucr.orgquinone could act as a versatile building block for creating responsive materials. As with other applications, this remains a promising but underexplored area of research, with most current literature focusing on the more extensively studied calix rsc.orgarene and calix researchgate.netarene systems. nih.gov
Theoretical and Computational Investigations of Calix 1 Quinone
Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., HOMO-LUMO)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of calix nanobioletters.comquinone. researchgate.netphyschemres.org These calculations provide information on the distribution of electrons within the molecule and help predict its chemical behavior.
A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgacs.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic or electron-accepting nature. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical stability and reactivity. physchemres.orgnih.gov A smaller gap generally suggests higher reactivity. physchemres.org
For calixarenes and their derivatives, DFT calculations have been used to determine these orbital energies. nanobioletters.comphyschemres.org For instance, studies on related calix[n]arenes show that the HOMO and LUMO are often localized on the aromatic rings. physchemres.org In the case of calix nanobioletters.comquinone, the presence of the electron-withdrawing quinone moieties is expected to significantly lower the energy of the LUMO, enhancing its electron-accepting capabilities. This is a critical feature for applications in areas like molecular electronics and catalysis.
Natural Bond Orbital (NBO) analysis is another computational technique used to understand the electronic structure in detail. researchgate.net NBO analysis helps to describe the bonding and charge distribution within the molecule, providing a more intuitive chemical picture of the interactions between different parts of the calix nanobioletters.comquinone structure. researchgate.net
The table below summarizes typical parameters obtained from quantum chemical calculations for calixarene-type molecules.
| Parameter | Significance | Typical Calculation Method |
| HOMO Energy | Indicates electron-donating ability | DFT (e.g., B3LYP) |
| LUMO Energy | Indicates electron-accepting ability | DFT (e.g., B3LYP) |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity | Calculated from HOMO and LUMO energies |
| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack | DFT |
| Natural Bond Orbital (NBO) Charges | Provides information on the charge distribution on individual atoms | NBO analysis |
This table provides a generalized overview of parameters from quantum chemical calculations.
Molecular Dynamics (MD) Simulations of Host-Guest Interactions and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comrsc.org For calix nanobioletters.comquinone, MD simulations are particularly valuable for investigating its behavior as a host molecule in host-guest complexes. mdpi.comrsc.org These simulations can provide detailed insights into the dynamic processes of guest binding and release, which are fundamental to applications in areas such as drug delivery and chemical sensing. researchgate.net
MD simulations can model the conformational changes that calix nanobioletters.comquinone undergoes to accommodate a guest molecule within its cavity. The flexible nature of the calix nanobioletters.comarene backbone allows it to adopt various conformations, and simulations can predict the most stable arrangements for a given host-guest pair. researchgate.net
Computational Prediction of Binding Energies and Selectivity
A significant application of computational chemistry in the study of calix nanobioletters.comquinone is the prediction of binding energies and selectivity for various guest molecules. nih.gov These calculations are essential for designing host molecules with a high affinity and specificity for a particular target.
Binding energies can be calculated using a variety of computational methods, including high-level quantum mechanical calculations and molecular mechanics approaches combined with free energy perturbation or thermodynamic integration methods. nih.gov These calculations provide a quantitative measure of the strength of the interaction between the calix nanobioletters.comquinone host and a guest molecule.
Computational studies can also predict the selectivity of calix nanobioletters.comquinone for different guests. nih.gov By calculating the binding energies for a range of potential guest molecules, it is possible to identify which guests will bind most strongly. This information is invaluable for the development of selective sensors and separation technologies. For instance, computational studies on calix rsc.orgpyrroles, which are structurally related to calixarenes, have successfully predicted their binding selectivity for different cations. nih.gov These studies revealed that the size of the cation relative to the cavity of the host molecule is a key determinant of binding strength. nih.gov
Energy decomposition analysis is a computational tool that can provide further insight into the nature of the binding forces. nih.gov This analysis breaks down the total binding energy into its constituent components, such as electrostatic interactions, van der Waals forces, and polarization effects. nih.gov This allows for a detailed understanding of the driving forces behind host-guest complexation.
Computational Design of Novel Calixnanobioletters.comquinone Derivatives with Enhanced Functionality
Computational methods play a crucial role in the rational design of new calix nanobioletters.comquinone derivatives with improved or novel properties. researchgate.net By using computational modeling, scientists can screen a large number of potential modifications to the basic calix nanobioletters.comquinone structure before undertaking expensive and time-consuming laboratory synthesis. researchgate.net
For example, computational tools can be used to predict how different functional groups attached to the upper or lower rim of the calix nanobioletters.comquinone will affect its electronic properties, solubility, and binding affinity for specific guests. researchgate.net This allows for the targeted design of molecules with enhanced capabilities for applications such as catalysis, molecular recognition, and materials science.
DFT calculations can be employed to guide synthetic modifications. For instance, if the goal is to create a calix nanobioletters.comquinone derivative with a higher redox potential, calculations can predict the effect of adding electron-withdrawing or electron-donating groups to the quinone rings.
The table below illustrates how computational design can be applied to tailor the properties of calix nanobioletters.comquinone.
| Desired Property | Computational Approach | Example Modification |
| Enhanced guest binding | Docking simulations, binding energy calculations | Introduction of specific functional groups on the rim to increase non-covalent interactions with the target guest. |
| Modified redox potential | DFT calculations of HOMO/LUMO energies | Addition of electron-withdrawing or electron-donating substituents to the quinone units. |
| Increased solubility | Molecular dynamics simulations in different solvents | Attachment of hydrophilic or lipophilic groups to the calixarene (B151959) scaffold. |
| Novel catalytic activity | Quantum mechanics/molecular mechanics (QM/MM) modeling of reaction pathways | Design of a binding pocket that stabilizes the transition state of a specific chemical reaction. |
This table provides illustrative examples of the application of computational design.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Non-covalent interactions are the primary forces responsible for the structure, stability, and function of supramolecular systems like calix nanobioletters.comquinone and its complexes. recercat.catjyu.fi Computational analysis is essential for characterizing these weak yet crucial interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgacs.org
Hydrogen bonding plays a significant role in the structure of calixarenes and their interactions with guest molecules. researchgate.net Computational studies can accurately predict the geometry and strength of hydrogen bonds. researchgate.net For example, in calix nanobioletters.comarene, the parent compound of calix nanobioletters.comquinone, intramolecular hydrogen bonds between the hydroxyl groups on the lower rim help to stabilize its cone conformation. researchgate.net
π-π stacking interactions are another important type of non-covalent interaction, particularly relevant for aromatic systems like the quinone units of calix nanobioletters.comquinone. recercat.catchemrxiv.org These interactions occur between the electron-rich π-systems of aromatic rings and are crucial for the self-assembly of molecules and the binding of aromatic guests. chemrxiv.org Computational methods can quantify the strength of these interactions and determine the preferred orientation of the interacting rings. recercat.cat
Future Research Directions and Emerging Paradigms for Calix 1 Quinone Chemistry
Integration of Calixx-mol.netquinone into Hybrid Functional Materials
The development of hybrid materials, which combine distinct components to achieve synergistic or novel properties, represents a significant growth area for calix x-mol.netquinone chemistry. The inherent properties of calix x-mol.netquinone, particularly its electrochemical activity, can be enhanced by integrating it with other functional materials.
A primary strategy involves the creation of composites with conductive carbon materials. Due to the tendency of organic electrode materials to dissolve in electrolytes, which impairs battery performance, researchers have focused on creating hybrid materials to mitigate this issue. researchgate.netdb-thueringen.de By encapsulating or blending calix x-mol.netquinone and other calixquinones with materials like mesoporous carbon (such as CMK-3) or single-walled carbon nanotubes (SWCNTs), a stable, three-dimensional conductive network is formed. chemrxiv.orgsci-hub.sentu.edu.sg This approach not only improves electronic conductivity but also physically confines the calixquinone molecules, enhancing cycling stability in energy storage applications. chemrxiv.orgsci-hub.se For instance, composites of the smaller calix researchgate.netquinone with CMK-3 have demonstrated significantly improved performance in lithium and sodium-ion batteries. sci-hub.semdpi.com
Another avenue for hybrid materials involves leveraging the host-guest capabilities of the calixarene (B151959) framework. The large cavity of calix x-mol.netarene, the precursor to calix x-mol.netquinone, is capable of encapsulating guest molecules, a property that can be exploited to design sophisticated functional materials. thno.org By functionalizing the calix x-mol.netquinone macrocycle, it can be integrated into polymers or metal-organic frameworks (MOFs), creating materials with tunable porosity, catalytic activity, or sensory capabilities. ugent.be The redox-active quinone units can act as switching elements, altering the properties of the hybrid material in response to an electrochemical stimulus.
Future research will likely focus on:
Covalent Integration: Moving beyond simple blending to the covalent grafting of calix x-mol.netquinone onto conductive backbones or porous supports for superior stability.
Multi-component Hybrids: Designing materials that combine calix x-mol.netquinone with other active components (e.g., other redox molecules, nanoparticles) to create multifunctional systems.
Biomimetic Systems: Using the calix x-mol.netquinone cavity in hybrid materials to mimic biological recognition processes, leading to advanced sensors and catalysts. researchgate.net
Exploration in Advanced Electrochemical Energy Storage (e.g., beyond Li-ion, focusing on chemical principles)
Perhaps the most promising application of calix x-mol.netquinone is in electrochemical energy storage, where its unique molecular architecture offers significant advantages. Organic electrode materials are sought after due to their high theoretical capacity, structural flexibility, and the use of abundant elements. researchgate.netresearchgate.net Calixquinones, as a class, are particularly noteworthy for their multiple redox-active carbonyl groups. mdpi.commdpi.comcip.com.cn
Calix x-mol.netquinone (C8Q) was specifically designed to overcome the limitations of its smaller analogues, calix researchgate.netquinone (C4Q) and calix quinone (C6Q). researchgate.net While C4Q has a high theoretical capacity, it suffers from poor cycling stability due to its solubility in organic electrolytes. researchgate.netcip.com.cn C8Q, with its larger size and higher molecular weight, exhibits significantly lower solubility, leading to vastly improved performance. researchgate.net It contains eight p-benzoquinone units, providing up to 16 redox-active sites for ion storage. researchgate.net
Recent breakthroughs have demonstrated the superior performance of C8Q not only in lithium-ion batteries (LIBs) but also in next-generation systems that look beyond lithium.
In Lithium-Ion Batteries: C8Q has been successfully used as a cathode material, delivering high capacity and ultra-long cycle life. researchgate.net In a highly concentrated electrolyte, a C8Q cathode showed a high capacity of 340 mAh g⁻¹ after 100 cycles and retained 220 mAh g⁻¹ after 1000 cycles, performance metrics that are far superior to its smaller counterparts. researchgate.net
In Aqueous Zinc-Ion Batteries (AZIBs): Addressing the safety and cost concerns of LIBs, AZIBs are an emerging alternative. rsc.orgnih.govacs.org Calix x-mol.netquinone has been used for the first time as a cathode in AZIBs, where its extended molecular structure effectively suppresses dissolution in aqueous electrolytes. rsc.orgnih.gov The C8Q cathode in an AZIB displayed excellent cycle stability, retaining significant capacity even after 10,000 cycles at a high current density. rsc.orgnih.gov This application demonstrates the versatility of C8Q for use in more environmentally friendly, post-lithium battery technologies. rsc.org
The chemical principle behind C8Q's success lies in its molecular design. By increasing the number of quinone units from four (in C4Q) to eight, the molecule's stability in the electrolyte is enhanced without sacrificing the density of redox-active sites. researchgate.net Future work in this area will focus on the chemical principles of optimizing performance, including the use of C8Q in other battery chemistries like sodium-ion and magnesium-ion systems, and further tailoring the molecular structure to fine-tune redox potentials and ion diffusion kinetics. mdpi.comcip.com.cn
| Compound | Number of Quinone Units | Key Advantage | Reported Capacity Retention (at 0.2 C) |
|---|---|---|---|
| Calix researchgate.netquinone (C4Q) | 4 | High theoretical capacity | 30 mAh g⁻¹ after 100 cycles |
| Calix quinone (C6Q) | 6 | Improved stability over C4Q | 207 mAh g⁻¹ after 100 cycles |
| Calix x-mol.netquinone (C8Q) | 8 | High capacity and superior stability | 268 mAh g⁻¹ after 100 cycles |
Data sourced from Huang et al., 2022. researchgate.net
Development of Next-Generation Calixx-mol.netquinone-Based Supramolecular Devices
The field of supramolecular chemistry, which focuses on non-covalent interactions, provides a framework for designing highly complex and functional devices from molecular components. Calixarenes are foundational platforms in supramolecular chemistry, used to construct receptors, sensors, and molecular machines. thno.orgrsc.org Calix x-mol.netquinone, as a redox-active member of this family, is an ideal candidate for creating next-generation supramolecular devices that can be controlled by electrochemical signals.
The core principle is to use the reversible oxidation and reduction of the quinone units to switch the supramolecular properties of the macrocycle. For example, the reduction of a calixquinone to its hydroquinone (B1673460) form can alter its electronic properties and its ability to bind guest molecules. tandfonline.com This redox-switching capability could be harnessed to create:
Redox-Active Ionophores and Sensors: Calix[n]quinones are known to form complexes with metal ions. mdpi.comtandfonline.com A calix x-mol.netquinone-based sensor could be designed where the binding and release of a specific ion are triggered by an electrical potential. The large and flexible cavity of calix x-mol.netarene derivatives has shown promise for recognizing organic ammonium (B1175870) ions, a function that could be made switchable in a calix x-mol.netquinone system. mdpi.com
Switchable Catalysts: By incorporating a catalytic site into the calix x-mol.netquinone structure, it may be possible to turn the catalytic activity "on" or "off" by changing the redox state of the quinone walls. This could allow for precise control over chemical reactions.
Drug Delivery Systems: The large cavity of calix x-mol.netarenes can encapsulate drug molecules. thno.org A calix x-mol.netquinone-based delivery system could be engineered to release its therapeutic cargo in response to a specific biological redox environment, offering a targeted delivery mechanism.
The development of these devices requires a deep understanding of the relationship between the macrocycle's redox state and its conformational behavior and binding properties. While much of the foundational work has been done on smaller calix researchgate.netarenes and calix researchgate.netquinones, the principles are directly applicable to the larger and more complex calix x-mol.netquinone system. mdpi.comtandfonline.com
Interdisciplinary Research at the Interface of Calixx-mol.netquinone Chemistry and Materials Science
The continued advancement of calix x-mol.netquinone chemistry is fundamentally an interdisciplinary endeavor, situated at the crossroads of organic synthesis, supramolecular chemistry, electrochemistry, and materials science. magnanimitas.czmdpi.comuva.nllancaster.ac.uknih.gov The successful application of calix x-mol.netquinone in areas like energy storage is a testament to the power of combining expertise from these different fields. researchgate.netrsc.org
The synergy between disciplines is evident in the research cycle:
Molecular Design and Synthesis (Organic Chemistry): Chemists design and synthesize novel calix x-mol.netquinone derivatives with specific properties in mind, such as increased stability, tailored redox potentials, or specific guest affinities. researchgate.netresearchgate.net
Characterization and Mechanistic Study (Physical & Supramolecular Chemistry): Advanced spectroscopic and electrochemical techniques are used to understand the fundamental properties of the new molecules, including their conformational dynamics and host-guest interactions. researchgate.netmdpi.com
Materials Fabrication and Device Engineering (Materials Science & Engineering): The molecules are integrated into functional materials and devices, such as battery electrodes or chemical sensors. This involves creating composites, fabricating thin films, and assembling device prototypes. researchgate.netrsc.orgnih.gov
Performance Testing and Optimization (Electrochemistry & Engineering): The final devices are tested to evaluate their performance, and the results provide feedback that informs the next cycle of molecular design and material optimization. researchgate.netrsc.org
A clear example of this interdisciplinary approach is the work on improving calix x-mol.netquinone-based batteries, where the molecular design of C8Q to reduce solubility was combined with the optimization of a highly concentrated electrolyte to further boost performance. researchgate.net This highlights how a problem in materials science (electrode instability) was solved through a combination of synthetic chemistry and electrochemistry.
Future progress will depend on strengthening these interdisciplinary collaborations. Integrating computational modeling (to predict the properties of new calix x-mol.netquinone derivatives) with high-throughput screening (to rapidly test new materials) will be crucial for accelerating the discovery and deployment of calix x-mol.netquinone-based technologies.
Q & A
Basic: What are the key steps for synthesizing Calix[8]quinone, and how can purity be ensured?
Methodological Answer:
this compound synthesis involves oxidizing calix[8]arene derivatives under controlled conditions. For example, highlights the use of expanded conjugation strategies to stabilize the macrocyclic structure. Key steps include:
- Oxidation : Using strong oxidizing agents (e.g., HNO₃ or H₂O₂) to convert phenolic hydroxyl groups to quinone units.
- Purification : Column chromatography and recrystallization from CHCl₃-MeOH mixtures to isolate pure crystals .
- Validation : Confirming purity via elemental analysis, mass spectrometry, and consistent NMR (¹H/¹³C) peak integration .
Basic: How should researchers characterize the molecular structure of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H NMR identifies hydrogen environments (e.g., aromatic vs. methylene protons), while ¹³C NMR confirms carbonyl (C=O) carbons at ~180–190 ppm .
- IR Spectroscopy : Detect C=O stretching vibrations (~1640 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm macrocyclic geometry .
Basic: What experimental protocols are recommended for evaluating this compound’s electrochemical performance?
Methodological Answer:
- Electrode Preparation : Blend this compound with conductive carbon (e.g., CMK-3 or SWCNTs) and binders (PVDF) in a 70:20:10 ratio .
- Cell Assembly : Use coin cells with Li metal anodes, high-concentration electrolytes (e.g., 4M LiTFSI in DME), and glass fiber separators .
- Testing Parameters : Cyclic voltammetry (0.1–3.0 V vs. Li/Li⁺), galvanostatic cycling at 0.1–1C rates, and impedance spectroscopy to assess charge transfer resistance .
Advanced: How can researchers address capacity fading in this compound-based electrodes?
Methodological Answer:
Capacity decay often stems from quinone dissolution or irreversible side reactions. Strategies include:
- Composite Design : Immobilize this compound in mesoporous carbon (e.g., CMK-3) to limit dissolution, as demonstrated in Calix[6]quinone systems (retaining 195 mAh/g after 300 cycles) .
- Electrolyte Optimization : Use concentrated electrolytes (e.g., 4M LiTFSI) to reduce polysulfide shuttling and stabilize the solid-electrolyte interface (SEI) .
- Additives : Introduce redox mediators (e.g., LiNO₃) to mitigate side reactions .
Advanced: What computational methods predict this compound’s ion-binding behavior and redox potentials?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO levels to estimate redox potentials and binding energies for Li⁺/Na⁺ .
- Molecular Dynamics (MD) : Simulate ion diffusion pathways within the macrocyclic cavity to optimize pore size for cation selectivity (e.g., Li⁺ vs. Na⁺) .
- Machine Learning : Train models on existing quinone datasets to predict capacity retention under varying conditions .
Advanced: How does this compound’s performance compare to smaller homologs (e.g., Calix[4]quinone)?
Methodological Answer:
- Structural Advantages : this compound’s larger cavity (vs. Calix[4]quinone) accommodates more cations, increasing theoretical capacity (e.g., 8 active sites vs. 4 in C4Q) .
- Trade-offs : Higher solubility in organic electrolytes may reduce cycle stability compared to C4Q/CMK-3 composites (which retain 90% capacity after 100 cycles) .
- Kinetic Studies : Compare ion diffusion coefficients via GITT (Galvanostatic Intermittent Titration Technique) to quantify rate limitations .
Methodological: How to design experiments resolving contradictions in reported capacity values for this compound?
Methodological Answer:
- Variable Isolation : Systematically test factors like electrolyte composition (e.g., LiPF₆ vs. LiTFSI), electrode loading, and binder type .
- Cross-Lab Validation : Share samples with collaborators to benchmark results against independent datasets .
- Data Transparency : Publish raw cycling data, Coulombic efficiency curves, and full experimental protocols in supplementary materials .
Methodological: What frameworks guide hypothesis-driven research on this compound’s stability?
Methodological Answer:
- PICOT Framework : Define P opulation (electrode material), I ntervention (composite design), C omparison (pristine vs. modified C8Q), O utcome (capacity retention), and T imeframe (100 cycles) .
- FINER Criteria : Ensure hypotheses are F easible (lab resources), I nteresting (novelty in stabilization methods), N ovel (untested composite matrices), E thical (non-toxic materials), and R elevant (battery applications) .
Advanced: What analytical techniques identify degradation products in cycled this compound electrodes?
Methodological Answer:
- X-ray Photoelectron Spectroscopy (XPS) : Detect SEI components (e.g., LiF, Li₂CO₃) and sulfur species from electrolyte decomposition .
- FTIR Mapping : Track carbonyl group loss (C=O peak attenuation) to quantify irreversible oxidation .
- HPLC-MS : Analyze electrolyte extracts for dissolved quinone derivatives .
Methodological: How to optimize synthetic routes for functionalized this compound derivatives?
Methodological Answer:
- Anchor Groups : Introduce sulfur-based (e.g., -SH) or carboxyl (-COOH) moieties via bromination and subsequent substitution, as in Calix[4]arene derivatization .
- Protection-Deprotection : Use trimethylsilyl (TMS) groups to selectively modify upper/lower rim hydroxyls, avoiding side reactions at quinone sites .
- Yield Optimization : Screen solvents (DMF vs. THF) and catalysts (K₂CO₃ vs. Cs₂CO₃) using Design of Experiments (DoE) principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
